Liroldine

Description

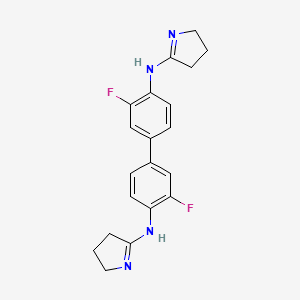

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-fluorophenyl]-2-fluorophenyl]-3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4/c21-15-11-13(5-7-17(15)25-19-3-1-9-23-19)14-6-8-18(16(22)12-14)26-20-4-2-10-24-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMYQFUQFNSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=NCCC4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146951 | |

| Record name | Liroldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105102-20-3 | |

| Record name | Liroldine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liroldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIROLDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7H9M0ICD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Liroldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liroldine, a diphenyl bisamidine derivative, has demonstrated notable anti-amoebic properties. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the necessary precursors and experimental protocols. The synthesis is primarily based on the reaction between 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine and a suitable pyrroline derivative. This document includes quantitative data presented in structured tables and visual diagrams of the synthesis pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

This compound Synthesis Pathway

The synthesis of this compound, chemically known as N4,N4'-bis(3,4-dihydro-2H-pyrrol-5-yl)-3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine, is achieved through the condensation of two key precursors: 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine and a pyrrolidine-derived cyclic imide ether or thioether . The most commonly cited method for this synthesis was reported by Venugopalan B, et al. in 1996.[1][2][3]

The overall reaction can be depicted as follows:

Caption: General synthesis scheme for this compound.

Precursor Synthesis

1.1.1. Synthesis of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine

The synthesis of this key biphenyl diamine precursor is not explicitly detailed in the primary literature for this compound synthesis. However, a plausible and commonly employed synthetic strategy for analogous biphenyl compounds involves a multi-step process starting from a readily available substituted nitrobenzene.

A potential pathway involves the following steps:

-

Ullmann Coupling: Coupling of a suitable 2-fluoro-4-nitro-halobenzene (e.g., 1-chloro-2-fluoro-4-nitrobenzene) in the presence of a copper catalyst to form 3,3'-difluoro-4,4'-dinitrobiphenyl.

-

Reduction: Subsequent reduction of the dinitro compound to the corresponding diamine.

Caption: Plausible synthesis route for the diamine precursor.

1.1.2. Synthesis of the Pyrroline Precursor

The reactive pyrroline derivative is typically an imidate or a related species that can readily react with the amino groups of the biphenyl diamine. A common precursor for this is 2-pyrrolidinone, which can be derived from glutamic acid.

The formation of the reactive intermediate, such as 2-methoxy-1-pyrroline, can be achieved by reacting 2-pyrrolidinone with a suitable reagent like dimethyl sulfate.

Caption: Synthesis of the reactive pyrroline precursor.

Experimental Protocols

The following are detailed experimental protocols derived from analogous syntheses, providing a practical guide for the laboratory preparation of this compound and its precursors.

Synthesis of 3,3'-Difluoro-4,4'-dinitrobiphenyl (Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-2-fluoro-4-nitrobenzene | 175.55 | 17.56 g | 0.1 |

| Copper powder | 63.55 | 12.71 g | 0.2 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

A mixture of 1-chloro-2-fluoro-4-nitrobenzene (17.56 g, 0.1 mol) and activated copper powder (12.71 g, 0.2 mol) in 100 mL of anhydrous dimethylformamide (DMF) is heated at reflux with vigorous stirring for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 3,3'-difluoro-4,4'-dinitrobiphenyl.

Synthesis of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine (Precursor 1)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,3'-Difluoro-4,4'-dinitrobiphenyl | 278.18 | 27.82 g | 0.1 |

| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.63 | 112.8 g | 0.5 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 200 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

Procedure:

-

In a round-bottom flask, 3,3'-difluoro-4,4'-dinitrobiphenyl (27.82 g, 0.1 mol) is suspended in 200 mL of concentrated hydrochloric acid.

-

To this suspension, a solution of tin(II) chloride dihydrate (112.8 g, 0.5 mol) in 100 mL of concentrated hydrochloric acid is added portion-wise with stirring.

-

The reaction mixture is heated at 80-90 °C for 2-3 hours.

-

After cooling, the mixture is made strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the flask in an ice bath.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude diamine can be purified by recrystallization from ethanol/water.

Synthesis of 2-Methoxy-1-pyrroline (Precursor 2)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pyrrolidinone | 85.11 | 8.51 g | 0.1 |

| Dimethyl sulfate | 126.13 | 12.61 g (9.5 mL) | 0.1 |

| Anhydrous Toluene | - | 50 mL | - |

| Anhydrous Potassium Carbonate | 138.21 | 13.82 g | 0.1 |

Procedure:

-

A solution of 2-pyrrolidinone (8.51 g, 0.1 mol) in 50 mL of anhydrous toluene is prepared in a flask equipped with a reflux condenser and a drying tube.

-

Anhydrous potassium carbonate (13.82 g, 0.1 mol) is added to the solution.

-

Dimethyl sulfate (12.61 g, 0.1 mol) is added dropwise with stirring.

-

The mixture is heated to reflux for 3-4 hours.

-

After cooling, the solid is filtered off, and the toluene is removed from the filtrate by distillation under reduced pressure to give crude 2-methoxy-1-pyrroline, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | 220.22 | 2.20 g | 0.01 |

| 2-Methoxy-1-pyrroline | 99.13 | 2.18 g | 0.022 |

| Anhydrous Ethanol | - | 50 mL | - |

Procedure:

-

A solution of 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine (2.20 g, 0.01 mol) in 50 mL of anhydrous ethanol is prepared in a round-bottom flask.

-

To this solution, 2-methoxy-1-pyrroline (2.18 g, 0.022 mol) is added.

-

The reaction mixture is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/methanol mixture) to afford this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 2.1 | 3,3'-Difluoro-4,4'-dinitrobiphenyl | 1-Chloro-2-fluoro-4-nitrobenzene | ~70-80 | >95 |

| 2.2 | 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | 3,3'-Difluoro-4,4'-dinitrobiphenyl | ~80-90 | >98 |

| 2.3 | 2-Methoxy-1-pyrroline | 2-Pyrrolidinone | ~60-70 (crude) | - |

| 2.4 | This compound | Diamine & Pyrroline derivative | ~50-60 | >98 |

Note: The yields are indicative and may vary based on reaction conditions and purification techniques.

Mechanism of Action and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways through which this compound exerts its anti-amoebic effects against Entamoeba histolytica. As a bis-amidine compound, its mechanism of action might be analogous to other compounds in this class, which are known to interact with and disrupt the outer membranes of microorganisms. This disruption can lead to increased permeability and subsequent cell death. However, further research is required to elucidate the precise molecular targets and signaling cascades involved in this compound's activity against amoeba.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a promising anti-amoebic agent. By outlining the synthesis of its key precursors and providing step-by-step experimental protocols, this document aims to support researchers in the fields of medicinal chemistry and drug discovery. While the synthetic pathway is well-established, further investigation into the specific mechanism of action and the signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent.

References

Liroldine: A Technical Overview of a Novel Anti-Amoebic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and anti-amoebic properties of Liroldine, a novel synthetic compound. This compound, chemically identified as 3,3'-fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl, emerged from research aimed at identifying new therapeutic agents against amoebiasis. This document collates the available preclinical data, outlines the experimental methodologies employed in its initial evaluation, and situates its development within the broader context of anti-amoebic drug discovery. Due to the limited publicly available information, this guide also discusses general principles of anti-amoebic drug screening and relevant signaling pathways in Entamoeba histolytica that represent potential therapeutic targets.

Introduction and History of Discovery

This compound, also designated as HL 707, was developed by the Department of Experimental Biology at Hoechst Marion Roussel Ltd. in Mumbai, India. The primary research detailing its anti-amoebic activity was published in 1997, presenting it as a novel synthetic compound with potent efficacy against both intestinal and extraintestinal amoebiasis in animal models. The discovery of this compound was part of the ongoing effort to find alternatives to existing anti-amoebic drugs, addressing concerns such as side effects and the potential for drug resistance.

The historical context of anti-amoebic drug discovery dates back to the early 20th century with the use of emetine. The landscape was later revolutionized by the introduction of nitroimidazole derivatives like metronidazole in the 1960s, which remain a mainstay of treatment. However, the search for compounds with improved efficacy, particularly against the cyst stage of the parasite, and better safety profiles has been a continuous endeavor in medicinal chemistry.

Quantitative Data on Anti-Amoebic Activity and Toxicity

The available quantitative data for this compound is primarily from in vivo studies and acute toxicity assessments. To date, specific in vitro efficacy data such as IC50 and EC50 values against Entamoeba histolytica have not been reported in the accessible scientific literature.

Table 1: In Vivo Efficacy of this compound in Animal Models of Amoebiasis

| Animal Model | Type of Amoebiasis | This compound Efficacy | Comparator Drugs | Reference |

| Wistar Rats | Intestinal | Superior activity | Nitroimidazoles, Chloroquine | |

| Comparable activity | Paramomycin | |||

| Marginally less active | Diloxanide furoate | |||

| Golden Hamsters | Hepatic (Extraintestinal) | Comparable activity | Nitroimidazole derivatives |

Table 2: Acute Toxicity Data for this compound

| Animal Model | Route of Administration | LD50 | Reference |

| Mice | Oral (p.o.) | 910 mg/kg | |

| Mice | Intraperitoneal (i.p.) | 940 mg/kg |

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not publicly available. However, based on standard methodologies for anti-amoebic drug screening from that period, the following protocols can be inferred.

In Vitro Anti-Amoebic Susceptibility Testing (General Protocol)

A standardized in vitro assay would be essential to determine the direct effect of this compound on Entamoeba histolytica trophozoites.

-

Culturing of Entamoeba histolytica : Axenic cultures of a virulent E. histolytica strain (e.g., HM1:IMSS) are maintained in a suitable medium like TYI-S-33 at 37°C.

-

Drug Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay : Trophozoites are seeded in 96-well plates and incubated with varying concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment : Parasite viability is determined using methods such as the exclusion of vital dyes (e.g., trypan blue) or colorimetric assays (e.g., MTT or resazurin reduction).

-

Data Analysis : The concentration of the drug that inhibits 50% of the parasite growth (IC50) is calculated from the dose-response curve.

In Vivo Model of Intestinal Amoebiasis in Rats (General Protocol)

This model is used to assess the efficacy of a drug against the intestinal stages of the amoeba.

-

Animal Model : Weanling Wistar rats are typically used.

-

Infection : Rats are infected intracecally with a culture of E. histolytica trophozoites.

-

Treatment : this compound and comparator drugs are administered orally for a specified number of consecutive days, starting 24 hours post-infection.

-

Evaluation : On the day after the final treatment, the animals are euthanized, and their ceca are examined for the presence and severity of amoebic lesions. The contents are also examined microscopically for the presence of amoebae. Efficacy is determined by the reduction in lesion scores and the clearance of parasites compared to an untreated control group.

In Vivo Model of Hepatic Amoebiasis in Hamsters (General Protocol)

This model evaluates the effectiveness of a drug against the extraintestinal, invasive form of the disease.

-

Animal Model : Young golden hamsters are the preferred model.

-

Infection : A defined number of E. histolytica trophozoites are injected directly into the liver.

-

Treatment : Oral administration of this compound and standard drugs is initiated 24 to 48 hours after infection and continued for a set duration.

-

Evaluation : After the treatment period, the hamsters are euthanized, and their livers are examined for the presence and size of abscesses. The percentage of animals with abscesses and the average abscess weight are compared between the treated and control groups to determine the drug's efficacy.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against Entamoeba histolytica has not been elucidated in the available literature. The biphenyl structure of this compound is a common scaffold in medicinal chemistry, but its specific interaction with amoebic targets is unknown.

Given the lack of specific data for this compound, it is useful to consider the known signaling pathways in Entamoeba histolytica that are potential targets for anti-amoebic drugs.

Figure 1. Key signaling pathways in E. histolytica as potential drug targets.

Conclusion and Future Directions

This compound demonstrated significant promise as a novel anti-amoebic agent in preclinical animal models, showing comparable or superior efficacy to some standard treatments of its time. However, the publicly available data on this compound is limited to a single primary publication from 1997. There is a notable absence of in vitro efficacy data, a detailed elucidation of its mechanism of action, and any reports of its progression into clinical trials.

For the further development of this compound or its analogs, the following steps would be critical:

-

In Vitro Profiling : Comprehensive in vitro studies to determine the IC50 and EC50 values against various strains of E. histolytica, including clinical isolates and strains with reduced susceptibility to existing drugs.

-

Mechanism of Action Studies : Target identification studies to elucidate the molecular target and signaling pathways affected by this compound. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

-

Pharmacokinetic and Pharmacodynamic Studies : Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and formulation.

-

Cysticidal Activity : Evaluation of its efficacy against the cyst stage of the parasite, a critical factor for preventing transmission and relapse.

-

Synthesis of Analogs : A medicinal chemistry program to synthesize and screen analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Liroldine: A Potential Therapeutic Avenue for Parasitic Infections

An In-depth Technical Guide on the Potential Therapeutic Targets of Liroldine in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel synthetic compound, has demonstrated significant anti-amoebic activity, positioning it as a compound of interest for antiparasitic drug development. This technical guide synthesizes the current, albeit limited, knowledge on the potential therapeutic targets of this compound in parasites, with a primary focus on Entamoeba histolytica, the causative agent of amoebiasis. While the precise mechanism of action of this compound remains to be fully elucidated, evidence points towards the parasite's adrenergic signaling pathway as a plausible target. This document provides a comprehensive overview of the existing data, detailed experimental protocols for assessing anti-amoebic activity, and visual representations of the hypothesized signaling pathways and experimental workflows to guide future research and development efforts in this area.

Introduction

Parasitic diseases remain a significant global health burden, affecting billions of people, particularly in tropical and subtropical regions. The development of novel antiparasitic agents is a critical priority, driven by the emergence of drug resistance to existing therapies and the need for more effective and safer treatment options. This compound (also known as HL 707) has emerged as a promising candidate, with initial studies revealing its efficacy against Entamoeba histolytica in both in vitro and in vivo models[1]. This guide aims to consolidate the available information on this compound's antiparasitic potential and to delineate a strategic path for future investigation into its molecular targets.

This compound's Anti-amoebic Activity

This compound has been shown to be effective against both intestinal and extraintestinal amoebiasis in animal models[1]. Preclinical studies have indicated that its activity against hepatic infections in golden hamsters is comparable to that of nitroimidazole derivatives, a standard class of drugs for treating amoebiasis. Furthermore, in rat models of intestinal amoebiasis, this compound's efficacy was reported to be superior to that of nitroimidazoles and chloroquine[1].

Quantitative Data Summary

While specific IC50 values for this compound against E. histolytica are not publicly available in the reviewed literature, the qualitative comparisons from the primary study provide a basis for estimating its potency. For context, the mean IC50 values for commonly used nitroimidazoles are presented in the table below.

| Compound | Parasite | Mean IC50 (µM) | Reference |

| Metronidazole | Entamoeba histolytica | 13.2 - 20.01 | [2][3] |

| Tinidazole | Entamoeba histolytica | 12.4 - 16.1 | [2][3] |

| This compound | Entamoeba histolytica | Comparable or superior to nitroimidazoles | [1] |

Table 1: Comparative Efficacy of this compound and Standard Anti-amoebic Drugs.

Potential Therapeutic Target: The Adrenergic Signaling Pathway in Entamoeba histolytica

The molecular mechanism underlying this compound's anti-amoebic effect is not yet confirmed. However, a compelling hypothesis centers on the disruption of adrenergic signaling within the parasite. Entamoeba species possess an autocrine catecholamine system that plays a crucial role in their life cycle, particularly in the differentiation from the trophozoite to the infectious cyst stage[4][5].

Evidence for Adrenergic Signaling in Entamoeba

Research has demonstrated the presence of a β1-adrenergic-like receptor on the surface of Entamoeba trophozoites that is sensitive to catecholamines such as epinephrine and norepinephrine[4][6][7]. Activation of this receptor is a key step in the encystation process, a critical phase for parasite transmission and survival. The signaling cascade initiated by this receptor is believed to involve G-proteins and adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP)[4][8].

Given that this compound is a known α2-adrenergic receptor agonist, it is plausible that it may interact with the adrenergic-like receptors in E. histolytica. Although this compound's specificity is for the α2 subtype in mammalian systems, the potential for cross-reactivity with the parasite's receptor, or the existence of an as-yet-unidentified α-adrenergic-like receptor, presents a viable therapeutic hypothesis. Interference with this signaling pathway could disrupt the parasite's life cycle, inhibiting its ability to encyst and thus reducing its transmission and infectivity.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized adrenergic signaling pathway in Entamoeba histolytica and the potential point of intervention for this compound.

Figure 1: Hypothesized adrenergic signaling pathway in E. histolytica and the potential modulation by this compound.

Experimental Protocols

Detailed experimental protocols from the original study on this compound are not publicly available. However, based on established methodologies for anti-amoebic drug screening, the following representative protocols are provided.

In Vitro Anti-amoebic Activity Assay

This protocol is adapted from standard methods for determining the 50% inhibitory concentration (IC50) of a compound against E. histolytica trophozoites.

Objective: To determine the in vitro efficacy of this compound against E. histolytica trophozoites.

Materials:

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain) in axenic culture (TYI-S-33 medium).

-

96-well microtiter plates.

-

This compound stock solution (in DMSO).

-

Complete TYI-S-33 medium.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium salt-based assay like MTT or XTT).

-

Microplate reader (luminometer or spectrophotometer).

-

Metronidazole as a positive control.

Procedure:

-

Trophozoite Culture: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C to mid-logarithmic phase.

-

Cell Seeding: Harvest and count the trophozoites. Seed the 96-well plates with a density of 1 x 10^4 trophozoites per well in 100 µL of complete medium.

-

Compound Preparation: Prepare serial dilutions of this compound and metronidazole in complete medium. The final concentration of DMSO should not exceed 0.5%.

-

Treatment: Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (negative control) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

Viability Assessment: After incubation, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, using a luminescent assay, add the reagent and measure luminescence after a short incubation period.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Models of Amoebiasis

This protocol is a generalized representation of models used to study intestinal amoebiasis.

Objective: To evaluate the in vivo efficacy of this compound in a rat model of intestinal amoebiasis.

Materials:

-

Wistar rats.

-

Virulent E. histolytica trophozoites.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Metronidazole for positive control group.

-

Surgical instruments for intracecal inoculation.

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Infection: Anesthetize the rats and, under aseptic conditions, surgically expose the cecum. Inject approximately 1 x 10^6 E. histolytica trophozoites into the cecum.

-

Treatment: On day 1 post-infection, begin oral administration of this compound, metronidazole, or vehicle once daily for 5 consecutive days.

-

Monitoring: Monitor the animals daily for clinical signs of infection.

-

Evaluation: On day 7 post-infection, euthanize the animals. Score the cecal pathology based on a predefined scoring system (e.g., based on inflammation, ulceration, and presence of amoebas). Collect cecal contents for microscopic examination and quantification of amoebas.

-

Data Analysis: Compare the cecal pathology scores and amoeba counts between the treatment, control, and vehicle groups.

This protocol is a generalized representation of models used to study hepatic amoebiasis[9][10][11].

Objective: To evaluate the in vivo efficacy of this compound in a hamster model of amoebic liver abscess.

Materials:

-

Golden hamsters.

-

Virulent, liver-passaged E. histolytica trophozoites.

-

This compound formulation for administration.

-

Vehicle control.

-

Metronidazole for positive control group.

-

Surgical instruments for intrahepatic or intraportal inoculation.

Procedure:

-

Animal Acclimatization: Acclimatize hamsters to laboratory conditions.

-

Infection: Anesthetize the hamsters and surgically inoculate approximately 5 x 10^5 virulent E. histolytica trophozoites directly into the liver lobe or via the portal vein[10].

-

Treatment: Begin treatment with this compound, metronidazole, or vehicle on day 1 post-infection for 7 consecutive days.

-

Evaluation: On day 8 post-infection, euthanize the animals. Excise the liver and weigh it. Calculate the percentage of the liver that has formed an abscess.

-

Data Analysis: Compare the percentage of liver abscess formation between the different treatment groups.

Visualizations

Experimental Workflow for In Vitro Screening

Figure 2: A generalized workflow for the in vitro screening of this compound's anti-amoebic activity.

Logical Relationship of In Vivo Models

Figure 3: Logical relationship between the different in vivo models for assessing this compound's efficacy.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-amoebic drugs. Its demonstrated efficacy in preclinical models warrants further investigation into its precise mechanism of action and molecular targets. The hypothesized interaction with the adrenergic signaling pathway in Entamoeba histolytica offers a compelling avenue for research.

Future studies should focus on:

-

Target Identification and Validation: Definitive identification of the molecular target(s) of this compound in E. histolytica through techniques such as affinity chromatography, genetic knockdown/knockout of the putative receptor, and computational docking studies.

-

Quantitative Pharmacological Profiling: Determination of the IC50 of this compound against various strains of E. histolytica, including clinical isolates and drug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the downstream effects of this compound on the parasite's physiology, including its impact on encystation, motility, and virulence.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and selectivity, and to minimize potential off-target effects.

A thorough understanding of this compound's therapeutic potential will be instrumental in advancing the development of novel and effective treatments for amoebiasis and potentially other parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enteric parasite Entamoeba uses an autocrine catecholamine system during differentiation into the infectious cyst stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. Pathogenicity and virulence of Entamoeba histolytica, the agent of amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncovering the Cyclic AMP Signaling Pathway of the Protozoan Parasite Entamoeba histolytica and Understanding Its Role in Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved method of producing amoebic liver abscesses in hamsters for screening of systemically active amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental amebiasis. II. Hepatic amebiasis in the newborn hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Liroldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liroldine is a diphenyl bisamidine compound that has demonstrated potential as an anti-amoebic agent. This document provides a detailed, albeit representative, protocol for the laboratory-scale synthesis of this compound. Due to the limited availability of a specific published protocol, the following methodology is based on established chemical principles for the synthesis of analogous compounds. It is intended to serve as a foundational guide for researchers. Additionally, this document outlines standard characterization techniques and discusses a relevant biological signaling pathway that may be targeted by anti-amoebic compounds like this compound.

Introduction

This compound, with the chemical name N-[4-[4-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-fluorophenyl]-2-fluorophenyl]-3,4-dihydro-2H-pyrrol-5-amine, belongs to the class of bisamidine compounds. A key publication by Venugopalan B, et al., in the European Journal of Medicinal Chemistry in 1996 identified this compound (referred to as Compound 10) as a potential agent against amebiasis. The synthesis of such compounds is of interest for further investigation into their therapeutic properties and for structure-activity relationship (SAR) studies. This protocol details a plausible synthetic route commencing from 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | Sigma-Aldrich | ≥98% | Starting material |

| 2-Pyrrolidinone | Acros Organics | ≥99% | Reagent |

| Phosphorus pentachloride (PCl₅) | Fluka | ≥98% | Chlorinating agent |

| Dichloromethane (DCM), anhydrous | Fisher Chemical | ≥99.8% | Solvent |

| Triethylamine (TEA) | Alfa Aesar | ≥99% | Base |

| Diethyl ether, anhydrous | J.T. Baker | ≥99% | Solvent for precipitation |

| Sodium bicarbonate (NaHCO₃), saturated solution | VWR Chemicals | - | For workup |

| Brine (saturated NaCl solution) | LabChem | - | For workup |

| Anhydrous sodium sulfate (Na₂SO₄) | EMD Millipore | ≥99% | Drying agent |

| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography |

| Eluents (Hexane, Ethyl Acetate) | Honeywell | HPLC Grade | For column chromatography |

Experimental Protocols

Representative Synthesis of this compound

This proposed two-step synthesis involves the preparation of a reactive imidoyl chloride intermediate from 2-pyrrolidinone, followed by its condensation with 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine.

Step 1: Synthesis of 5-Chloro-3,4-dihydro-2H-pyrrole (Representative Procedure)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-pyrrolidinone (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the 2-pyrrolidinone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the crude 5-chloro-3,4-dihydro-2H-pyrrole is used directly in the next step.

Step 2: Synthesis of this compound (Representative Procedure)

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,3'-difluoro-[1,1'-biphenyl]-4,4'-diamine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (TEA) (2.5 eq) to the solution and cool to 0 °C.

-

Slowly add the freshly prepared solution of 5-chloro-3,4-dihydro-2H-pyrrole (2.2 eq) from Step 1 to the solution of the diamine.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

-

After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound.

Characterization Data (Expected)

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons, pyrrolidine ring protons. Specific shifts and coupling constants to be determined. |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons, pyrrolidine ring carbons, imine carbon. Specific shifts to be determined. |

| Mass Spectrometry (ESI) | Expected m/z for [M+H]⁺: 355.17 |

| Purity (HPLC) | >95% |

Diagrams

Caption: Representative workflow for the synthesis of this compound.

Caption: Potential signaling pathway targeted by anti-amoebic drugs.

Application Notes and Protocols for In Vitro Assay of Liroldine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The current therapeutic options are limited, and the emergence of drug-resistant strains necessitates the discovery of novel anti-amoebic agents. Liroldine has been identified as a compound with potential anti-amoebic activity. This document provides a comprehensive guide to conducting in vitro assays to characterize the efficacy and cytotoxicity of this compound.

While specific experimental data and the precise mechanism of action for this compound are not extensively documented in publicly available literature, this guide presents established and robust protocols commonly employed in the screening of anti-amoebic compounds. The methodologies and data presented herein are intended to serve as a framework for the in vitro evaluation of this compound and other novel chemical entities.

Experimental Protocols

In Vitro Susceptibility Assay against Entamoeba histolytica Trophozoites

This protocol details a colorimetric assay using Nitroblue Tetrazolium (NBT) to assess the viability of E. histolytica trophozoites following treatment with a test compound. Viable parasites metabolically reduce the yellow NBT salt to a dark blue formazan product, which can be quantified spectrophotometrically.

Materials:

-

Entamoeba histolytica strain (e.g., HM1:IMSS)

-

TYI-S-33 medium (or other suitable axenic culture medium)

-

Test compound (this compound)

-

Reference drug (Metronidazole)

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS), pH 7.2

-

Nitroblue Tetrazolium (NBT) solution (0.05% w/v in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Parasite Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C. Harvest parasites from a 48-hour culture in the logarithmic growth phase.

-

Parasite Seeding: Adjust the parasite concentration to 3 x 10^5 trophozoites/mL in fresh medium. Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound and Metronidazole in DMSO.

-

Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

-

Add 100 µL of the diluted compounds to the respective wells.

-

Include control wells containing parasites with medium and 0.5% DMSO (negative control) and wells with medium only (blank).

-

-

Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

-

NBT Assay:

-

After incubation, carefully decant the medium from the wells.

-

Wash the wells twice with 100 µL of pre-warmed PBS.

-

Add 100 µL of 0.05% NBT solution to each well and incubate at 37°C for 45 minutes.

-

Aspirate the NBT solution and wash the wells again with PBS to remove any extracellular formazan.

-

Add 100 µL of DMSO to each well to dissolve the intracellular formazan crystals.

-

-

Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the OD of the blank wells from all other readings.

-

Calculate the percentage of parasite inhibition using the following formula: % Inhibition = 100 - [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the parasite growth) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Cytotoxicity Assay against Human Cells

To assess the selectivity of the test compound, a cytotoxicity assay on a human cell line is crucial. This protocol describes a standard resazurin-based assay, which measures cell viability.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compound (this compound)

-

Reference cytotoxic drug (e.g., Doxorubicin)

-

96-well microtiter plates

-

Resazurin solution (0.1 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and the reference drug in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Assay:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the CC50 value (the concentration of the compound that causes 50% cytotoxicity). The selectivity index (SI) can be calculated as CC50 (human cells) / IC50 (E. histolytica).

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-amoebic Activity of this compound

| Compound | IC50 against E. histolytica (µM) |

| This compound | [Insert experimental value] |

| Metronidazole | [Insert experimental value] |

Table 2: In Vitro Cytotoxicity and Selectivity Index

| Compound | CC50 on HepG2 cells (µM) | Selectivity Index (SI) |

| This compound | [Insert experimental value] | [Calculate SI] |

| Metronidazole | [Insert experimental value] | [Calculate SI] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro screening of a novel anti-amoebic compound.

Caption: Workflow for in vitro anti-amoebic compound screening.

Hypothetical Signaling Pathway for an Anti-amoebic Agent

Given the lack of specific mechanistic data for this compound, the following diagram illustrates a known mechanism of action for some anti-protozoal drugs, such as the 5-nitroimidazoles (e.g., Metronidazole). This serves as a representative example of a potential target pathway.

Caption: Hypothetical mechanism of action for an anti-amoebic drug.

Application Notes & Protocols: Experimental Procedures for Testing Neuroprotective Efficacy in Rats

Disclaimer: Initial searches for "Liroldine" did not yield sufficient scientific data to formulate detailed experimental protocols. The information available suggests it may be an anti-amoebic agent[1]. However, due to the detailed request for neuroprotective efficacy testing, this document has been prepared using Liraglutide as a substitute. Liraglutide is a well-researched glucagon-like peptide-1 (GLP-1) receptor agonist with demonstrated neuroprotective and cognitive-enhancing effects in various rat models of neurological disorders[2][3][4][5]. The following protocols are based on established methodologies for testing Liraglutide and similar neuroprotective agents.

Introduction

Liraglutide, a GLP-1 receptor agonist, has shown considerable promise in preclinical studies as a neuroprotective agent[5]. It has been investigated in animal models of Alzheimer's disease, stroke, and Huntington's disease, where it has been shown to reduce neuronal loss, mitigate inflammation, and improve cognitive function[3][4][5]. Research suggests its mechanisms of action may include reducing oxidative stress, preventing apoptosis, and modulating key signaling pathways such as the PI3K/Akt/CREB/BDNF axis[2][4].

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of neuroprotective compounds like Liraglutide in rat models of neurological disease. The methodologies cover disease model induction, behavioral assessments, and post-mortem biochemical and histological analyses.

General Experimental Workflow

The evaluation of a potential neuroprotective agent follows a structured workflow, from disease induction and treatment to multi-level analysis of outcomes.

Disease Model Induction Protocols

The choice of model is critical and should align with the therapeutic target of the compound.

Alzheimer's Disease (AD) Model: Aluminum Chloride (AlCl₃) Induced Neurotoxicity

This model mimics key pathological features of AD, including cognitive deficits, oxidative stress, and cholinergic impairment[6][7].

-

Animals: Adult male Wistar or Sprague-Dawley rats (200-250g).

-

Reagents: Aluminum Chloride (AlCl₃), sterile saline.

-

Procedure:

-

Prepare a solution of AlCl₃ in sterile saline. A common dosage is 75 mg/kg body weight[8].

-

Administer AlCl₃ via oral gavage or intraperitoneal (i.p.) injection daily for a period of 60 days to induce AD-like pathology[8][9].

-

A control group should receive an equivalent volume of the vehicle (sterile saline).

-

Monitor animals for changes in body weight and general health throughout the induction period.

-

Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

This model simulates focal cerebral ischemia, a common cause of stroke, leading to infarct, neurological deficits, and apoptosis[2][10].

-

Animals: Adult male Wistar rats (250-300g).

-

Materials: Isoflurane anesthesia, operating microscope, 4-0 monofilament nylon suture with a rounded tip.

-

Procedure:

-

Anesthetize the rat with isoflurane.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Introduce the 4-0 nylon suture into the ICA and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion[10].

-

Suture the incision and allow the animal to recover. Sham-operated animals undergo the same surgical procedure without the suture insertion.

-

Liraglutide Treatment Protocol

-

Dosing: Liraglutide is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses in rat studies range from 200 µg/kg to 500 µg/kg per day[3][4].

-

Schedule:

Efficacy Assessment: Behavioral Protocols

Behavioral tests are crucial for evaluating the functional outcomes of the treatment on cognition and motor skills.

Morris Water Maze (MWM) - Spatial Learning and Memory

This test assesses hippocampal-dependent spatial learning[11][12].

-

Apparatus: A circular pool (approx. 1.5-2.0 m diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (4-5 days): Each rat undergoes 4 trials per day. The rat is placed into the pool from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform.

-

Probe Trial (24h after last acquisition trial): The platform is removed, and the rat is allowed to swim for 60 seconds.

-

-

Parameters Measured:

-

Escape Latency: Time taken to find the platform during acquisition.

-

Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.

-

Y-Maze - Spatial Working Memory

This test relies on the innate tendency of rodents to explore novel environments[12][13].

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the rat at the end of one arm and allow it to explore the maze freely for 8 minutes.

-

Record the sequence of arm entries.

-

-

Parameter Measured:

-

Spontaneous Alternation Percentage (%): Calculated as [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100. A spontaneous alternation is defined as consecutive entries into all three different arms.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating Liraglutide in rat models.

Table 1: Liraglutide Effects on Stroke Outcomes in MCAO Rats

| Parameter | Vehicle-Treated MCAO | Liraglutide-Treated MCAO | P-value | Reference |

|---|---|---|---|---|

| Infarct Volume (%) | 18.7 ± 0.8 | 15.4 ± 1.3 | < 0.05 | [14] |

| Neurological Deficit Score | Significant Deficit | Significantly Less Deficit | < 0.001 | [2] |

| TUNEL-positive cells/750µm² | 73.5 ± 3.3 | 25.5 ± 2.8 | < 0.001 |[2] |

Table 2: Liraglutide Effects on Hippocampal Biomarkers in AlCl₃-induced AD Rats

| Parameter | AD Group (AlCl₃) | LIRA + RIVA Group | P-value | Reference |

|---|---|---|---|---|

| MAPt (ng/mL) | High Levels | 11.32 ± 0.467 | < 0.01 | [8] |

| BACE1 (pg/mL) | High Levels | 1069 ± 80.1 | < 0.01 | [8] |

| AChE (µmol/min/g tissue) | High Activity | 0.805 ± 0.342 | < 0.01 |[8] |

Post-Mortem Analysis Protocols

Neurochemical Analysis: HPLC-MS/MS

This method allows for the simultaneous quantification of multiple neurotransmitters in brain tissue[15][16].

-

Sample Preparation:

-

Following euthanasia, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in an appropriate buffer.

-

Perform protein precipitation (e.g., with acetonitrile) and centrifuge to collect the supernatant.

-

-

LC-MS/MS Procedure:

-

Inject the prepared sample into an HPLC system coupled with a tandem mass spectrometer.

-

Use a suitable column (e.g., C18) and mobile phase gradient to separate the analytes.

-

Quantify neurotransmitters (e.g., acetylcholine, dopamine, serotonin) based on their specific mass-to-charge ratios and fragmentation patterns against a standard curve[16]. A chemical derivatization step may be used to improve sensitivity[15][17].

-

Histological Assessment

Histology provides visual evidence of the drug's effect on brain pathology.

-

Tissue Preparation:

-

Anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or vibratome.

-

-

Staining Protocols:

-

Cresyl Violet Staining (Nissl Staining): Used to assess neuronal morphology and identify neuronal loss. Healthy neurons will show a distinct purple Nissl substance in their cytoplasm.

-

Immunohistochemistry (IHC) for GFAP: Glial fibrillary acidic protein (GFAP) is a marker for astrocytes. Increased GFAP expression (astrogliosis) is a hallmark of neuroinflammation. The protocol involves incubating sections with a primary antibody against GFAP, followed by a fluorescently-labeled secondary antibody and imaging with a fluorescence microscope[18].

-

TUNEL Staining: This method detects DNA fragmentation, a marker of late-stage apoptosis. It helps quantify the extent of cell death in the ischemic region[2].

-

Signaling Pathway Visualization

Liraglutide's neuroprotective effects are partly mediated by the activation of pro-survival signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective and anti-apoptotic effects of liraglutide in the rat brain following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Liraglutide Reduces Vascular Damage, Neuronal Loss, and Cognitive Impairment in a Mixed Murine Model of Alzheimer’s Disease and Type 2 Diabetes [frontiersin.org]

- 4. Frontiers | Liraglutide Improves Cognitive and Neuronal Function in 3-NP Rat Model of Huntington’s Disease [frontiersin.org]

- 5. Role of liraglutide in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]

- 7. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]

- 8. Neuroprotective Effects of Liraglutide and/or Rivastigmine Combination on the Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of liraglutide for stroke model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]

- 12. criver.com [criver.com]

- 13. noldus.com [noldus.com]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative analysis of neurochemical panel in rat brain and plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rwandamedicaljournal.org [rwandamedicaljournal.org]

Application Notes and Protocols for Liroldine Administration in Hamster Models of Hepatic Amebiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Liroldine in hamster models of hepatic amebiasis. The protocols are based on established methodologies for inducing amebic liver abscesses in hamsters and evaluating the efficacy of therapeutic agents. While direct quantitative data for this compound's efficacy in this model is not publicly available in the cited literature, this document outlines the necessary procedures to conduct such studies and presents comparative data for other compounds to serve as a benchmark.

Introduction

Hepatic amebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality worldwide. The golden hamster (Mesocricetus auratus) is a well-established animal model for studying the pathogenesis of amebic liver abscesses and for the preclinical evaluation of novel therapeutic compounds. This compound (also known as HL 707) is a novel synthetic compound that has shown promising antiamoebic activity. Studies have indicated that its efficacy against hepatic infection in golden hamsters is comparable to that of nitroimidazole derivatives, which are the current standard of care.[1]

These notes provide detailed protocols for the establishment of a hamster model of hepatic amebiasis and the subsequent administration and evaluation of this compound.

Quantitative Data Summary

Specific quantitative data on the efficacy of this compound in hamster models of hepatic amebiasis, such as percentage reduction in liver abscess weight or parasite load at specific dosages, are not detailed in the available scientific literature. However, for the purpose of experimental design and comparison, the following table summarizes efficacy data for other compounds in a similar hamster model.

| Compound | Dosage | Administration Route | Treatment Duration | Efficacy (Reduction in Liver Abscess) | Reference |

| Metronidazole | 5 mg/100 g body weight | Intraperitoneal | 10 doses, every 3 days | Significant reduction (details not specified) | Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. |

| Carbamic Acid Derivative (C4) | 75 mg/100 g body weight | Intraperitoneal | 10 doses, every 3 days | 84% | Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. |

| Carbamic Acid Derivative (C4) | 100 mg/100 g body weight | Intraperitoneal | 10 doses, every 3 days | 94% | Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. |

Researchers investigating this compound should aim to generate similar quantitative data to establish its efficacy profile.

Experimental Protocols

Hamster Model of Hepatic Amebiasis

This protocol describes the induction of amebic liver abscesses in golden hamsters.

Materials:

-

Golden hamsters (Mesocricetus auratus), male, 2 months old, average weight 100 g.

-

Entamoeba histolytica trophozoites (virulent strain, e.g., HM-1:IMSS).

-

TYI-S-33 medium supplemented with bovine serum.

-

Sodium pentobarbital (anesthetic).

-

Sterile syringes and needles.

Procedure:

-

Amoeba Culture and Preparation:

-

Culture E. histolytica trophozoites axenically in TYI-S-33 medium.

-

To enhance virulence, passage the amoeba strain through hamster liver. This involves intrahepatic inoculation of hamsters, followed by sterile recovery of the liver abscess material for subsequent cultures.

-

Harvest trophozoites in the logarithmic phase of growth.

-

Wash the trophozoites in fresh, serum-free medium.

-

Adjust the concentration of trophozoites to 1 x 10^6 trophozoites in 0.2 ml of medium for inoculation.

-

-

Induction of Hepatic Abscess:

-

Anesthetize the hamsters with an intraperitoneal injection of sodium pentobarbital.

-

Make a small midline incision in the abdomen to expose the liver.

-

Inject 1 x 10^6 E. histolytica trophozoites in 0.2 ml of medium directly into the left lobe of the liver.

-

Suture the incision.

-

Monitor the animals for recovery.

-

Logical Workflow for Establishing the Hamster Model

Caption: Workflow for inducing hepatic amebiasis in hamsters.

This compound Administration Protocol

This protocol outlines the administration of this compound to hamsters with established hepatic amebiasis. Note: The optimal dosage, administration route, and frequency for this compound need to be determined experimentally. The following is a general guideline based on common practices for other antiamoebic drugs.

Materials:

-

This compound (HL 707).

-

Vehicle for drug suspension (e.g., sterile saline, DMSO).

-

Syringes and needles for the chosen administration route.

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 0.1-0.2 ml).

-

-

Treatment Initiation:

-

Initiate treatment 4 days after the intrahepatic inoculation of amoebas, by which time a significant liver abscess should have developed.

-

-

Administration:

-

Based on the known properties of this compound and experimental design, select an appropriate administration route. Common routes for preclinical drug evaluation include oral gavage and intraperitoneal injection.

-

Administer the prepared this compound solution to the hamsters. A suggested starting point for dose-ranging studies could be based on the LD50 in mice (910 mg/kg orally, 940 mg/kg intraperitoneally), using significantly lower fractions of this value.[1]

-

A suggested treatment schedule, based on protocols for other compounds, could be every 3 days for a total of 10 doses.

-

-

Control Groups:

-

Include a vehicle control group (receiving the drug vehicle only) and a positive control group (e.g., receiving a standard antiamoebic drug like metronidazole).

-

Experimental Design for this compound Treatment

Caption: Experimental workflow for evaluating this compound efficacy.

Evaluation of Efficacy

This protocol details the methods for assessing the effectiveness of this compound treatment.

Procedure:

-

Termination of Experiment:

-

At the end of the treatment period, euthanize the hamsters.

-

-

Macroscopic Evaluation:

-

Dissect the liver and record its total weight.

-

Carefully dissect the amebic abscess and weigh it.

-

Calculate the percentage of liver damage: (Abscess Weight / Total Liver Weight) x 100.

-

-

Histopathological Analysis:

-

Fix liver tissue samples (from the abscess and surrounding tissue) in 10% buffered formalin.

-

Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the sections under a microscope to assess the extent of necrosis, inflammation, and the presence of trophozoites.

-

-

Parasite Load Quantification (Optional):

-

Homogenize a known weight of the abscess tissue.

-

Perform quantitative PCR (qPCR) to determine the amount of E. histolytica DNA, which correlates with the parasite load.

-

Signaling Pathways in Amebiasis Pathogenesis and Treatment

The pathogenesis of hepatic amebiasis involves a complex interplay between the parasite's virulence factors and the host's immune response. While the specific molecular targets of this compound are not yet fully elucidated, the following diagram illustrates a generalized view of pathways involved in E. histolytica infection and potential areas of therapeutic intervention.

Putative Signaling Pathways in Hepatic Amebiasis

Caption: Key pathways in hepatic amebiasis and potential therapeutic targets.

References

Preparing Stock Solutions of Liroldine for Research Applications

Introduction

Liroldine is a small molecule identified as an anti-amebic agent.[1] Effective and reproducible in vitro and in vivo studies involving this compound necessitate the accurate preparation of stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for experimental use. Due to the limited availability of public data on the solubility and stability of this compound, this guide also incorporates a protocol for initial solubility testing to determine the optimal solvent and concentration for stock solutions. Researchers should perform these initial validation steps to ensure the accuracy and reliability of their experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀F₂N₄ | [1] |

| Molecular Weight | 354.4 g/mol | [2] |

| Appearance | Solid (form may vary) | Assumed |

| Purity | >95% (typical) | Assumed |

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in common laboratory solvents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH), 95-100%

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Calibrated pipettes

-

Analytical balance

Methodology:

-

Preparation of Solvent Aliquots: Dispense 100 µL of each solvent (DMSO, Ethanol, PBS) into separate, labeled 1.5 mL microcentrifuge tubes.

-

Initial Weighing of this compound: Accurately weigh approximately 1-2 mg of this compound powder.

-

Addition to Solvents: Add a small, known amount of this compound (e.g., 0.1 mg) to each tube containing the different solvents.

-

Dissolution: Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution. Visually inspect for any undissolved particles.

-

Incremental Addition: If the this compound dissolves completely, continue to add small, known increments of the powder to each tube, vortexing thoroughly after each addition.

-

Reaching Saturation: Continue this process until a saturated solution is achieved, indicated by the presence of undissolved precipitate that does not dissolve after extended vortexing (e.g., 5 minutes).

-

Calculation of Approximate Solubility: Calculate the approximate solubility in each solvent using the following formula:

Solubility (mg/mL) = Total mass of this compound added (mg) / Volume of solvent (mL)

-

Record Observations: Record the visual observations and the calculated approximate solubility for each solvent in a data table.

Protocol 2: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound at a desired molarity.

Materials:

-

This compound powder

-

Chosen solvent from Protocol 1 (typically DMSO for high solubility of organic compounds)

-

Sterile, light-protective storage tubes (e.g., amber cryovials)

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes

Methodology:

-

Determine Desired Stock Concentration: Decide on the desired concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM). Ensure this concentration is below the determined solubility limit to prevent precipitation.

-

Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of stock solution:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

Example Calculation for 1 mL of a 10 mM Stock Solution: Mass (mg) = 0.010 mol/L x 0.001 L x 354.4 g/mol x 1000 = 3.544 mg

-

Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile storage tube.

-

Add Solvent: Add the calculated volume of the chosen solvent to the tube containing the this compound powder.

-

Ensure Complete Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation.

-

Storage: Store the stock solution under the recommended conditions (see Storage and Stability section).

Data Presentation

The following tables should be used to record the results of the solubility testing and to document the details of the prepared stock solutions.

Table 1: this compound Solubility Data

| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Observations |

| DMSO | Room Temperature | ||

| Ethanol | Room Temperature | ||

| PBS (pH 7.4) | Room Temperature |

Table 2: this compound Stock Solution Log

| Stock ID | Date Prepared | Prepared By | Concentration (mM) | Solvent | Volume (mL) | Storage Location | Notes |

Mandatory Visualizations

This compound Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution, from initial solubility testing to final storage and use.

Caption: Workflow for this compound stock solution preparation.

Storage and Stability

As specific stability data for this compound is not available, general best practices for the storage of small molecule organic compounds should be followed to minimize degradation.

-

Stock Solutions: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term storage.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, the stock solution should be aliquoted into smaller, single-use volumes.

-

Light Sensitivity: Protect the stock solutions from light by using amber or opaque tubes.

-

Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. It is not recommended to store dilute aqueous solutions for extended periods.

Researchers should periodically check the integrity of the stock solution, especially after long-term storage, by analytical methods such as HPLC if available, or by ensuring consistent experimental results.

Safety Precautions

The toxicological properties of this compound have not been extensively studied. Therefore, standard laboratory safety precautions should be followed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, wash immediately with copious amounts of water.

-

Consult the Material Safety Data Sheet (MSDS) if available from the supplier for more detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Liroldine Bioavailability in Animal Models

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of Liroldine in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

The oral bioavailability of a drug like this compound is primarily influenced by its aqueous solubility and its permeability across the intestinal membrane. Poor solubility can limit the dissolution of the drug in the gastrointestinal fluids, making it unavailable for absorption. Low permeability means the drug cannot efficiently pass through the intestinal cells into the bloodstream. Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.

Q2: Which animal models are most suitable for initial bioavailability studies of this compound?

Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental protocols.[1][2] These models can provide valuable preliminary data on absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q3: What are the key pharmacokinetic parameters to measure when assessing this compound's bioavailability?

When evaluating the bioavailability of this compound, the following pharmacokinetic parameters are crucial:

-

AUC (Area Under the Curve): Represents the total drug exposure over time.

-

Cmax (Maximum Concentration): The peak plasma concentration of the drug.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

-

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.

-

F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.[3]

Q4: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:

-

Lipid-based formulations: Such as liposomes and lipid nanoparticles (LNPs), which can encapsulate the drug and improve its solubility and absorption.[4][5][6]

-

Polymeric nanoparticles: These systems can protect the drug from degradation and facilitate its transport across the intestinal barrier.[7]

-

Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its dissolution rate.

-

Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[4]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across individual animals.

-

Possible Cause: Inconsistent dosing, variability in food and water intake, or genetic differences in drug metabolism among animals.

-

Troubleshooting Steps:

-

Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to minimize stress and ensure complete dose delivery.

-

Control Feeding Schedule: Fasting animals overnight before dosing can reduce variability in gastric emptying and intestinal pH.

-

Use Genetically Homogeneous Animal Strains: Employing inbred strains can minimize genetic variability in drug metabolizing enzymes.

-

Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.

-

Issue 2: Low Cmax and AUC values for this compound despite formulation improvements.

-

Possible Cause: The formulation may not be effectively releasing the drug, or the drug is undergoing significant first-pass metabolism.

-

Troubleshooting Steps:

-

In Vitro Dissolution Testing: Perform dissolution studies under conditions that mimic the gastrointestinal tract to ensure the formulation releases this compound as expected.

-

Investigate First-Pass Metabolism: Conduct in vitro studies using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with an inhibitor of the relevant metabolic enzymes (for experimental purposes) or developing a prodrug that is less susceptible to first-pass metabolism.

-

Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound from the new formulation.[8]

-

Issue 3: Unexpected toxicity or adverse effects in animal models.

-